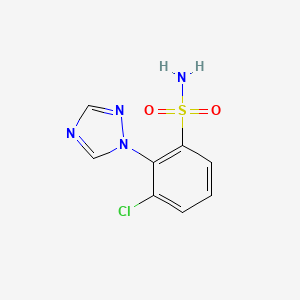

3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide

説明

特性

分子式 |

C8H7ClN4O2S |

|---|---|

分子量 |

258.69 g/mol |

IUPAC名 |

3-chloro-2-(1,2,4-triazol-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H7ClN4O2S/c9-6-2-1-3-7(16(10,14)15)8(6)13-5-11-4-12-13/h1-5H,(H2,10,14,15) |

InChIキー |

CXGQVFPTMRXUJG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Cl)N2C=NC=N2)S(=O)(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.

化学反応の分析

Types of Reactions

3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzene ring can be substituted by other nucleophiles.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Oxidation Products: Oxidation of the triazole ring can lead to the formation of triazole N-oxides.

Reduction Products: Reduction can yield triazole derivatives with different degrees of hydrogenation.

科学的研究の応用

3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

作用機序

The mechanism of action of 3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and interact with biomolecules is a key factor in its mechanism of action.

類似化合物との比較

Structure-Activity Relationship (SAR) Insights

- Halogenation : Chlorine or fluorine substituents on the benzene ring increase lipophilicity and resistance to oxidative metabolism, as seen in Compounds 1 and 4 .

- Triazole Positioning : Direct attachment of the triazole to the benzene (target compound) vs. via a linker (Compound 2) affects conformational flexibility and enzyme binding .

- Sulfonamide vs. Ketone : Sulfonamide-containing compounds (target, Compounds 1–2) may target different enzymes or pathways compared to ketone-based agrochemicals like Triadimefon .

Comparative Data Table

生物活性

3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈ClN₃O₂S |

| Molecular Weight | 249.69 g/mol |

| CAS Number | [Not available] |

Structural Characteristics

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the sulfonamide group enhances its solubility and bioactivity.

Antimicrobial Activity

Research indicates that compounds containing triazole and sulfonamide moieties exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example, a study demonstrated that derivatives of this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL .

Anticancer Activity

Case Study: In vitro Evaluation

A recent investigation assessed the anticancer potential of this compound on several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that the compound exhibited IC₅₀ values of approximately 15 µM against HCT-116 cells and 20 µM against MCF-7 cells, suggesting moderate cytotoxicity .

Mechanism of Action

The mechanism underlying the anticancer activity appears to involve apoptosis induction through caspase activation pathways. The compound was found to increase the sub-G1 phase population in cell cycle analysis, indicative of apoptotic cell death .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. Notably, it has shown potential as an inhibitor of DprE1, an enzyme critical for mycobacterial cell wall synthesis. In a study involving molecular docking simulations, this compound demonstrated strong binding affinity to DprE1 with an estimated IC₅₀ value below 5 µM .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chloroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions are optimized for yield and purity through recrystallization techniques.

Q & A

Q. What are the key structural features of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide, and how are they characterized experimentally?

Methodological Answer: The compound contains a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a chlorine atom at position 3, and a 1,2,4-triazole moiety at position 2. Structural characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., aromatic protons and triazole protons) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., exact mass matching theoretical calculations) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for structure-activity relationship (SAR) studies .

Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?

Methodological Answer: A typical synthesis involves:

Sulfonylation : Reacting 3-chlorobenzenesulfonyl chloride with ammonia to form the sulfonamide backbone .

Triazole Coupling : Introducing the 1,2,4-triazole via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance triazole coupling efficiency .

- Temperature : Reflux conditions (80–100°C) are often required for cyclization .

- Catalysts : Cu(I) catalysts improve regioselectivity in triazole formation .

Yield Improvement : Continuous flow reactors reduce side reactions and improve scalability .

Q. How is the biological activity of this compound evaluated in preliminary assays?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .

- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to protein targets (e.g., fungal CYP51 for antifungal studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in:

- Assay Conditions : Buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1% to avoid false positives) .

- Target Isoforms : Differential inhibition of enzyme isoforms (e.g., carbonic anhydrase II vs. IX) requires isoform-specific assays .

- Metabolic Stability : Use liver microsomes (human/rat) to compare metabolic half-life (t₁/₂) across studies .

Statistical Approaches : - Meta-analysis of dose-response curves with tools like GraphPad Prism to identify outliers .

- Machine learning models (e.g., Random Forest) to correlate structural descriptors with activity trends .

Q. What strategies are effective for optimizing the compound’s selectivity toward a specific biological target?

Methodological Answer:

- SAR-Driven Modifications : Introduce substituents (e.g., fluorine at position 4) to enhance hydrophobic interactions with target pockets .

- Proteome-Wide Profiling : Use affinity chromatography or activity-based protein profiling (ABPP) to identify off-target binding .

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to the target (e.g., fungal lanosterol demethylase) to guide rational design .

Q. How can computational methods predict degradation pathways or stability issues during storage?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile bonds (e.g., sulfonamide C–N bond) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to isolate degradation products via LC-MS .

- Molecular Dynamics (MD) Simulations : Model interactions with excipients (e.g., lactose in lyophilized formulations) to predict physical stability .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout Models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

- In Vivo Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models, correlating exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。